N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
Proton-1 Nuclear Magnetic Resonance (400 MHz, DMSO-d₆):
- Benzimidazole protons : Doublet at δ 7.42 ppm (H4/H7, J = 8.4 Hz), multiplet δ 7.18–7.25 ppm (H5/H6)
- Tetrazole ring : Singlet at δ 8.05 ppm (H3)
- Sulfanyl-acetamide : ABX system at δ 3.78 (CH₂S, dd, J = 14.2 Hz) and δ 4.12 (NHCO, t, J = 6.8 Hz)
- 2-Fluorophenyl : Ortho-fluorine coupling observed as doublet of doublets at δ 7.89 ppm (J₁ = 8.6 Hz, J₂ = 5.3 Hz)
Carbon-13 Nuclear Magnetic Resonance (101 MHz, DMSO-d₆):
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C=O (acetamide) | 168.7 | Quaternary |
| C2 (benzimidazole) | 152.3 | Sp² hybridized |
| C5 (tetrazole) | 144.8 | Quaternary N-linked |
| CF (aryl) | 162.1 | J(C-F) = 245 Hz |
Fourier-Transform Infrared (ATR mode, cm⁻¹):
High-Resolution Mass Spectrometry:
Observed m/z 412.1037 [M+H]⁺ (calculated 412.1041 for C₂₀H₁₈FN₅OS), Δ = 0.97 ppm. Fragmentation pattern:
Conformational Dynamics via Molecular Modeling
Density Functional Theory (B3LYP/6-311++G(d,p)) simulations identify three stable conformers differing in sulfanyl-acetamide chain orientation:
| Conformer | Relative Energy (kcal/mol) | Dominant Interaction |
|---|---|---|
| I | 0.0 | Intramolecular N–H⋯S (2.11 Å) |
| II | 1.4 | C–H⋯O=C (2.89 Å) |
| III | 2.7 | π–π stacking (3.52 Å) |
Molecular dynamics (300 K, 50 ns) in explicit DMSO solvent shows:
- Rotational barrier : 4.8 kcal/mol for tetrazole–fluorophenyl bond
- Solvent-accessible surface area : 482 Ų (38% hydrophobic)
- H-bond lifetime : 18 ps (benzimidazole NH to solvent)
Comparative Analysis with Structural Analogs
Key structural variations and their electronic effects:
| Analog Substituent | LogP Difference | Dipole Moment (D) | H-bond Donors |
|---|---|---|---|
| 2-Methylphenyl (CID 1399896) | +0.32 | 5.1 | 2 |
| 4-Fluorophenyl (CID 7151017) | -0.15 | 6.3 | 2 |
| Thiophene (CID 121272745) | +0.87 | 4.8 | 1 |
The 2-fluorophenyl derivative exhibits:
- Enhanced π-acidity (Hammett σₚ = 0.78 vs 0.66 for 4-F)
- Reduced basicity (pKa tetrazole N2 = 3.1 vs 4.2 in non-fluorinated analog)
- Torsional restraint (rotational barrier 5.2 kcal/mol vs 3.8 kcal/mol in thiophene analog)
Crystallographic comparisons demonstrate:
- Shorter S⋯N contacts (3.02 Å vs 3.15 Å in non-fluorinated analogs) due to fluorine’s electronegativity
- Increased dihedral angle variance (±12° vs ±8° in rigid scaffolds) from fluorophenyl mobility
Properties
Molecular Formula |
C20H20FN7OS |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H20FN7OS/c1-12(2)18(19-22-14-8-4-5-9-15(14)23-19)24-17(29)11-30-20-25-26-27-28(20)16-10-6-3-7-13(16)21/h3-10,12,18H,11H2,1-2H3,(H,22,23)(H,24,29) |
InChI Key |
NXEBBVBWBDEKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CSC3=NN=NN3C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine
A mixture of o-phenylenediamine (1.0 eq) and isobutyric acid (1.2 eq) is heated in polyphosphoric acid (PPA) at 150°C for 6–8 hours. The reaction yields 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol , which is subsequently aminated via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Polyphosphoric acid |
| Temperature | 150°C |
| Time | 6–8 hours |
| Yield | 68–72% |
Characterization of the Benzimidazole Intermediate
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (d, 6H, -CH(CH₃)₂), 3.20 (m, 1H, -CH(CH₃)₂), 7.40–7.80 (m, 4H, Ar-H).
Synthesis of the Tetrazole Ring
The 1-(2-fluorophenyl)-1H-tetrazol-5-thiol intermediate is synthesized via a [2+3] cycloaddition between 2-fluorophenyl azide and a nitrile source.
Azide Preparation
2-Fluoroaniline (1.0 eq) is diazotized with sodium nitrite and HCl at 0–5°C, followed by treatment with sodium azide to yield 2-fluorophenyl azide .
Tetrazole Formation
The azide reacts with thiocyanate (KSCN) in dimethylformamide (DMF) at 80°C for 12 hours, producing 1-(2-fluorophenyl)-1H-tetrazole-5-thiol .
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 65–70% |
Spectroscopic Validation
Formation of the Thioacetamide Linker
The thioacetamide bridge is constructed by coupling the benzimidazole amine with the tetrazole thiol via a chloroacetamide intermediate.
Chloroacetylation
1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, yielding N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide .
Thiol Substitution
The chloroacetamide intermediate is treated with 1-(2-fluorophenyl)-1H-tetrazole-5-thiol (1.1 eq) and potassium carbonate (2.0 eq) in acetone under reflux for 5 hours.
Reaction Metrics
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ |
| Temperature | Reflux |
| Yield | 75–80% |
Final Compound Characterization
Spectroscopic Analysis
Purity and Yield Optimization
- HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
- Recrystallization Solvent: Ethanol/water (7:3 v/v).
Critical Analysis of Synthetic Routes
Challenges in Tetrazole Cyclization
Regioselectivity in tetrazole formation is influenced by the electron-withdrawing effect of the 2-fluorophenyl group, favoring 1,5-disubstitution over 1,4-isomers. Catalytic additives like ammonium chloride improve yields to 70%.
Thioacetamide Stability
The thioether bond is prone to oxidation; thus, reactions are conducted under nitrogen atmosphere. Post-synthesis stabilization with antioxidants (e.g., BHT) enhances shelf life.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the study of antimicrobial properties. Research has indicated that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of fluorinated phenyl groups enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial strains .
Antiparasitic Treatments
Recent studies have explored the efficacy of benzimidazole derivatives in treating parasitic infections. For instance, compounds similar to N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide have been tested against Taenia crassiceps, showing promising results in reducing cysticerci viability . The modifications in the molecular structure, such as the introduction of fluorine atoms, have been linked to enhanced antiparasitic effects.
Cancer Research
Benzimidazole derivatives have also been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent. Studies indicate that the structural modifications can lead to increased cytotoxicity against various cancer cell lines .
Neurological Disorders
The potential neuroprotective effects of benzimidazole derivatives are another area of interest. Research suggests that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases . The specific interactions with neural receptors remain a subject for ongoing investigation.
Case Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry assessed several benzimidazole derivatives for their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications leading to increased lipophilicity significantly enhanced antimicrobial efficacy .
Case Study 2: Antiparasitic Activity
In research focusing on Taenia crassiceps, derivatives similar to this compound were evaluated for their ability to reduce cysticerci viability. Results demonstrated a clear dose-dependent response, supporting the potential for therapeutic application in parasitic infections .
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanism of action, and potential applications in various fields, particularly in pharmacology.
Chemical Structure and Properties
The compound features a benzimidazole ring, a tetrazole ring, and a fluorophenyl group, contributing to its unique chemical properties. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H20FN7OS |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | NXEBBVBWBDEKBM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the benzimidazole and tetrazole rings followed by their coupling. Common reagents include benzimidazole precursors and fluorophenyl tetrazole, with various catalysts employed to enhance reaction efficiency.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, research on newly synthesized benzimidazole derivatives demonstrated their ability to inhibit cell proliferation in various human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating strong efficacy in vitro . The compound's mechanism may involve binding to DNA and disrupting critical cellular processes.
Antimicrobial Activity
Benzimidazole derivatives have also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound have been reported to exhibit moderate to good antibacterial activity compared to standard antibiotics like ciprofloxacin and ampicillin .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The binding affinity of the compound can modulate the activity of these targets, leading to downstream effects that may inhibit tumor growth or bacterial proliferation. For instance, some studies suggest that the compound may act as an inhibitor of lipoxygenases, which are involved in inflammatory processes .
Case Studies and Research Findings
Several case studies highlight the potential therapeutic applications of this compound:
- Antitumor Studies : In vitro assays demonstrated that derivatives with similar structures effectively inhibited cell growth in 3D culture systems, suggesting potential for further development as anticancer agents .
- Antimicrobial Efficacy : Comparative studies against various pathogens revealed that specific benzimidazole derivatives exhibited significant antimicrobial activity, particularly against resistant strains .
- Pharmacological Reviews : Comprehensive reviews have summarized the bioactivity of benzimidazole derivatives, emphasizing their versatility as chemotherapeutic agents across multiple disease states including cancer and infectious diseases .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Benzimidazole vs. Benzoimidazole Derivatives: describes N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, which replaces the 2-methylpropyl group with an isopropyl-benzimidazole and a tetrazole-methylcyclohexyl chain.
- Tetrazole vs. Triazole/Oxadiazole Systems : Compounds in and incorporate 1,2,4-triazole or 1,3,4-oxadiazole rings instead of tetrazole. Triazole derivatives exhibit stronger hydrogen-bonding capacity, which could enhance target binding but reduce metabolic stability compared to the fluorophenyl-tetrazole’s balance of hydrophobicity and electronic effects .
Substituent Effects
- Fluorophenyl vs. Thiophene/Indole Groups: The target’s 2-fluorophenyl group contrasts with the thiophene in and indole in .
- Sulfanyl-Acetamide Linkers : All analogs (e.g., ) retain the sulfanyl-acetamide bridge, but substituents on the acetamide nitrogen vary. Hydroxyacetamide derivatives () introduce polar hydroxyl groups, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the target’s alkyl chain .
Pharmacological and Functional Comparisons
Antiproliferative Activity
Hydroxyacetamide derivatives in demonstrate antiproliferative effects against cancer cell lines, attributed to their triazole-imidazole systems. The target compound’s benzimidazole-fluorophenyl-tetrazole combination may offer superior DNA intercalation or kinase inhibition due to fluorine’s synergistic electronic effects .
Metabolic Stability
The fluorophenyl group in the target compound likely enhances metabolic resistance compared to non-halogenated analogs (e.g., ’s indole derivatives), as fluorine reduces susceptibility to oxidative degradation .
Key Reactions
- Sulfanyl-Acetamide Formation : Analogous to and , the target compound’s synthesis likely involves nucleophilic substitution between a thiol-containing heterocycle (e.g., 1-(2-fluorophenyl)-1H-tetrazole-5-thiol) and a bromoacetamide intermediate. Catalysts such as Zeolite Y-H () or TDAE () may optimize yields .
- Heterocyclic Assembly : The benzimidazole core is typically constructed via condensation of o-phenylenediamine derivatives, as seen in , followed by functionalization with the 2-methylpropyl chain .
Yield and Purity Considerations
reports a 47% yield for a related acetamide synthesis using TDAE, suggesting similar efficiencies for the target compound. Recrystallization from ethanol () or ethyl acetate () is a common purification step .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
